![molecular formula C8H13NO B053543 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone CAS No. 123916-90-5](/img/structure/B53543.png)
1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone, also known as AZD-2563, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders.
Mécanisme D'action
1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. By binding to a site on the receptor that is distinct from the acetylcholine binding site, 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine and acetylcholine in the brain, enhanced synaptic plasticity and neurogenesis, and improved mitochondrial function. These effects are thought to underlie the neuroprotective and neurorestorative properties of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone is its specificity for the α7 nAChR, which reduces the risk of off-target effects. However, its efficacy in clinical trials has been limited by its poor pharmacokinetic properties, including low oral bioavailability and short half-life. Additionally, the optimal dosing regimen for 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has not yet been established.
Orientations Futures
Future research on 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone should focus on improving its pharmacokinetic properties and identifying the optimal dosing regimen for clinical use. Additionally, further studies are needed to investigate the potential of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone as a treatment for addiction and substance abuse disorders, as well as its potential to enhance cognitive function in healthy individuals. Finally, the role of the α7 nAChR in various neurological disorders should be further elucidated to better understand the therapeutic potential of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone.
Méthodes De Synthèse
1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone can be synthesized using a multistep process that involves the condensation of 3,4-dihydroxybenzaldehyde with (S)-proline methyl ester, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been extensively studied in preclinical models of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective and neurorestorative effects, as well as the ability to enhance cognitive function and memory. 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has also been investigated as a potential treatment for addiction and substance abuse disorders.
Propriétés
Numéro CAS |
123916-90-5 |
---|---|
Nom du produit |
1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]ethanone |
InChI |
InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
CLXGHNZEURAQTI-SFYZADRCSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CN2CC[C@@H]1C2 |
SMILES |
CC(=O)C1CN2CCC1C2 |
SMILES canonique |
CC(=O)C1CN2CCC1C2 |
Synonymes |
Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)-, exo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.